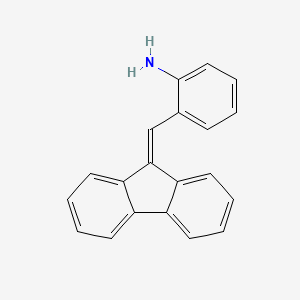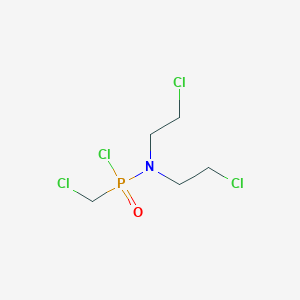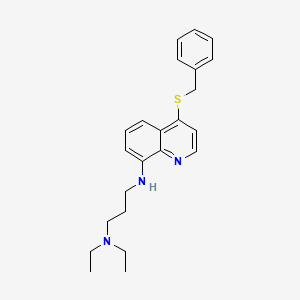
N-(4-benzylsulfanylquinolin-8-yl)-N',N'-diethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C23H29N3S and a molecular weight of 379.561 Da . This compound features a quinoline core, which is a nitrogenous heterocycle known for its significant pharmacological properties
Preparation Methods
The synthesis of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and purity .
Chemical Reactions Analysis
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . The benzylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition . The diethylpropane-1,3-diamine moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine can be compared with other similar compounds, such as:
4-benzylsulfanyl-8-nitroquinoline: This compound has a similar quinoline core but features a nitro group instead of the diethylpropane-1,3-diamine moiety.
N,N-diethyl-N’-quinolin-7-ylpentane-1,4-diamine: This compound has a similar diethylpropane-1,3-diamine moiety but differs in the position and nature of the substituents on the quinoline core.
The uniqueness of N-(4-benzylsulfanylquinolin-8-yl)-N’,N’-diethylpropane-1,3-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
5431-71-0 |
|---|---|
Molecular Formula |
C23H29N3S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-(4-benzylsulfanylquinolin-8-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H29N3S/c1-3-26(4-2)17-9-15-24-21-13-8-12-20-22(14-16-25-23(20)21)27-18-19-10-6-5-7-11-19/h5-8,10-14,16,24H,3-4,9,15,17-18H2,1-2H3 |
InChI Key |
HRNGEYSSMHIOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


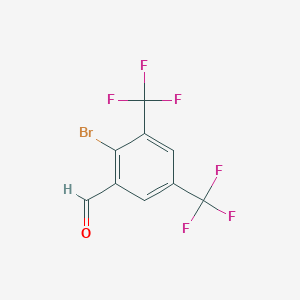
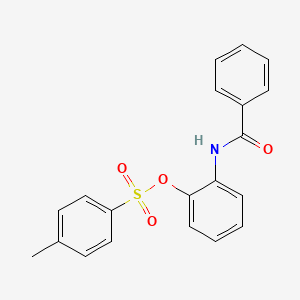
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
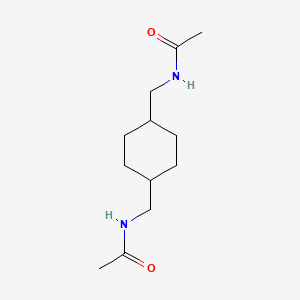

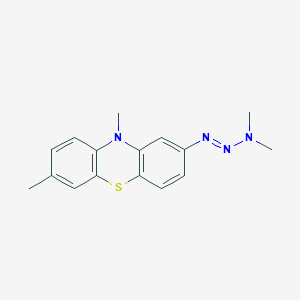
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
